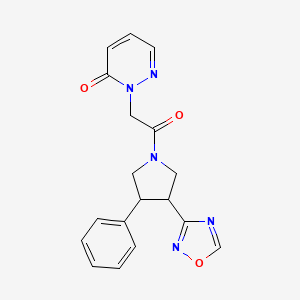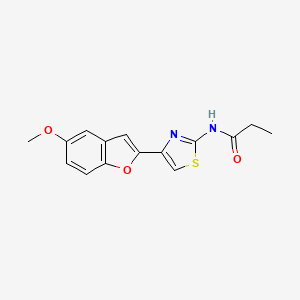
N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)propionamide, also known as MBFTP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. The compound has been synthesized using various methods and has shown promising results in scientific research applications.
Applications De Recherche Scientifique
Synthesis and Characterization
The compound N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)propionamide, belonging to a broader class of compounds with varying substituents and core structures, has been synthesized and characterized for various applications in scientific research. These compounds are studied for their potential antibacterial, antifungal, anti-inflammatory, analgesic, and antiproliferative activities. For instance, novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, including those with methoxybenzofuran components, have shown weak to moderate antibacterial and antifungal activities (Rakia Abd Alhameed et al., 2019). Similarly, compounds with methoxyphenylthiazole-2-amine derivatives have been designed as acetylcholinesterase inhibitors, showing potential for therapeutic applications in diseases like Alzheimer's (Xiao-Zhong Zhang et al., 2019).
Antimicrobial and Antifungal Activities
A series of compounds, including those related to the structure of N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)propionamide, have been synthesized and tested for their antimicrobial and antifungal properties. These studies reveal the potential of such compounds in treating infections and diseases caused by bacteria and fungi. For example, new types of 2-(6-methoxy-2-naphthyl)propionamide derivatives have been synthesized, showing significant antibacterial and antifungal activities, highlighting the potential of these compounds in medical applications (M. Helal et al., 2013).
Anti-inflammatory and Analgesic Agents
Compounds derived from benzofuran and thiazole cores have been synthesized to explore their anti-inflammatory and analgesic potentials. These studies indicate the promising role of such compounds in developing new treatments for inflammation and pain management. Novel benzodifuranyl, 1,3,5-triazines, and oxadiazepines derived from visnaginone and khellinone have shown significant anti-inflammatory and analgesic activities, supporting their potential therapeutic applications (A. Abu‐Hashem et al., 2020).
Antiproliferative and Cytotoxicity Studies
The research on N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)propionamide related compounds extends into antiproliferative and cytotoxicity studies, aiming at cancer therapy. The synthesis and evaluation of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including those with methoxybenzofuran components, have been conducted to assess their cytotoxic activity against cancer cells, indicating their potential as anticancer agents (Ashraf S. Hassan et al., 2014).
Propriétés
IUPAC Name |
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-3-14(18)17-15-16-11(8-21-15)13-7-9-6-10(19-2)4-5-12(9)20-13/h4-8H,3H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOXPQYGHKRJGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=CS1)C2=CC3=C(O2)C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dipropylsulfamoyl)ethyl]-3-methoxybenzamide](/img/structure/B2589809.png)
![2-naphthalen-1-yl-N-[(5E)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2589811.png)
![4-(((1-Isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyl-2-phenyloxazole](/img/structure/B2589812.png)
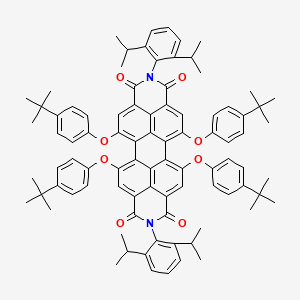
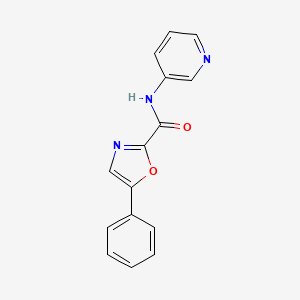
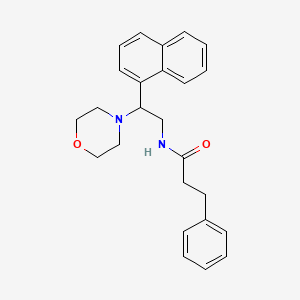
![(4~{S})-4-ethyl-7,7-dimethyl-4-phenyl-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B2589819.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2589822.png)
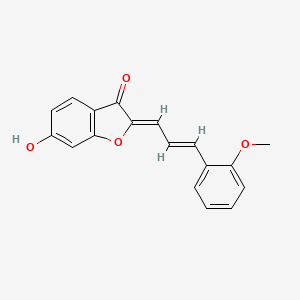
![N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2589824.png)


